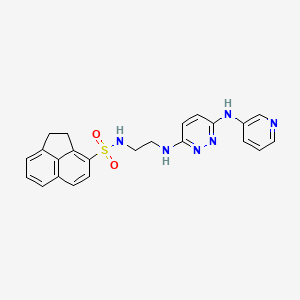

![molecular formula C8H8N2O3S2 B2546119 methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate CAS No. 898518-84-8](/img/structure/B2546119.png)

methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

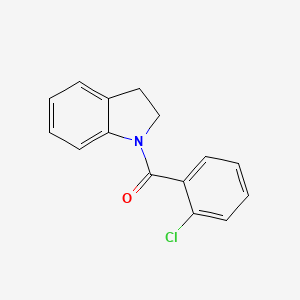

“Methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate” is a heterocyclic organic compound. It contains a total of 24 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ester, 1 aliphatic secondary amide, and 1 primary amine .

Molecular Structure Analysis

The molecular formula of the compound is C8H8N2O3S2. It has a molecular weight of 244.28. The structure includes a five-membered ring and a six-membered ring, along with an aromatic ester, an aliphatic secondary amide, and a primary amine .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, thiophene derivatives are known to participate in a variety of reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.28. It contains 24 bonds, including 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, and 5 aromatic bonds .Applications De Recherche Scientifique

Anticancer Properties

Indole derivatives, including the compound , have garnered attention for their potential as anticancer agents. Researchers explore their ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor progression. Investigating the mechanism of action and optimizing the structure of these derivatives could lead to novel cancer therapies .

Antimicrobial Activity

Indoles exhibit antimicrobial properties against bacteria, fungi, and viruses. By modifying the structure of “methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate,” scientists can create derivatives with enhanced efficacy against specific pathogens. These compounds may find applications in developing new antibiotics or antiviral drugs .

Neuroprotective Effects

Indole derivatives have been investigated for their potential neuroprotective properties. They may help prevent neurodegenerative diseases by modulating oxidative stress, inflammation, and neuronal cell survival. Researchers study their impact on neuroinflammation and neuronal regeneration .

Anti-inflammatory Agents

Indoles possess anti-inflammatory activity by inhibiting pro-inflammatory enzymes and cytokines. The compound could be explored further as a potential anti-inflammatory drug. Understanding its interactions with inflammatory pathways is crucial for therapeutic development .

Antioxidant Capacity

Indole derivatives often exhibit antioxidant properties due to their ability to scavenge free radicals. These compounds protect cells from oxidative damage and contribute to overall health. Investigating the antioxidant potential of “methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate” could yield valuable insights .

Heterocyclic Synthesis

The indole moiety in this compound serves as a building block for synthesizing more complex heterocyclic structures. Researchers explore its reactivity in various reactions, leading to the creation of novel compounds with diverse applications. For instance, indole derivatives have been used in the synthesis of other heterocycles, such as quinolones and azepinoindoles .

Propriétés

IUPAC Name |

methyl 7-amino-2-oxo-1H-thieno[2,3-b][1,4]thiazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S2/c1-13-7(12)6-4(9)5-8(15-6)14-2-3(11)10-5/h2,9H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLBYYJMTZGHNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)SCC(=O)N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2546036.png)

![2-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2546037.png)

![Methyl endo-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2546043.png)

![Methyl 3-[cyanomethyl(prop-2-ynyl)carbamoyl]benzoate](/img/structure/B2546045.png)

![3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2546049.png)

![5-Cyclopropylsulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2546053.png)

![2-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2546054.png)